molecular formula C14H9F2NO B13714117 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile

2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile

Cat. No.: B13714117
M. Wt: 245.22 g/mol
InChI Key: JEDWQCAWGFHGQJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is a fluorinated benzonitrile derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxybenzyl group attached to the benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable fluorinated benzyl halide with a hydroxybenzyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is unique due to the presence of both fluorine atoms and a hydroxybenzyl group, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C14H9F2NO

Molecular Weight

245.22 g/mol

IUPAC Name

2-fluoro-5-[(3-fluoro-5-hydroxyphenyl)methyl]benzonitrile

InChI

InChI=1S/C14H9F2NO/c15-12-5-10(6-13(18)7-12)3-9-1-2-14(16)11(4-9)8-17/h1-2,4-7,18H,3H2

InChI Key

JEDWQCAWGFHGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)O)C#N)F

Origin of Product

United States

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